![molecular formula C18H23N5O4 B2964821 Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 896073-51-1](/img/structure/B2964821.png)
Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Description
Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a chemical compound with potential applications in scientific research. It is a purine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
N-heterocyclic Carbenes in Chemical Synthesis
N-heterocyclic carbenes (NHCs), including imidazole derivatives, are known for their role as catalysts in transesterification and acylation reactions. These compounds facilitate the formation of esters from alcohols and esters at low catalyst loadings and room temperature, highlighting their efficiency and versatility in organic synthesis (Grasa et al., 2002).
Synthesis of Imidazole Derivatives
Research on the preparation and properties of imidazole derivatives, such as the reaction of cyclohexanedione and cycloheptadione with various ketones, demonstrates the synthetic flexibility of these compounds. Such studies are foundational for the development of new materials and molecules with potential applications in pharmaceuticals and materials science (Samsonov & Volodarskii, 1980).
Methylglyoxal and Biological Systems
Methylglyoxal, a compound structurally related to the query molecule, is a significant biological molecule formed in organisms. It participates in the formation of advanced glycation end-products, which are associated with various diseases, including diabetes and neurodegenerative disorders. Understanding its formation, role, and detoxification in biological systems can contribute to therapeutic strategies (Nemet et al., 2006).
Catalysts for Organic Reactions
Imidazole and its derivatives serve as catalysts in various chemical reactions, including the efficient transesterification/acylation reactions. These compounds highlight the importance of NHCs in enhancing reaction efficiencies and selectivities, which is crucial for developing sustainable chemical processes (Grasa et al., 2003).
properties
IUPAC Name |
methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-9-21-14-15(19-17(21)23(11)12-7-5-4-6-8-12)20(2)18(26)22(16(14)25)10-13(24)27-3/h9,12H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICBLPIRGHXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
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